molecular formula C23H15BrN2 B12629974 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole CAS No. 918948-25-1

5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole

Cat. No.: B12629974
CAS No.: 918948-25-1
M. Wt: 399.3 g/mol
InChI Key: DYZSOZKCHWODRE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum displays characteristic aromatic proton signals between δ 7.2–8.1 ppm, with deshielded imidazole protons appearing as singlets near δ 8.3–8.5 ppm. The phenyl substituents generate complex splitting patterns due to magnetic inequivalence, while the bromine atom induces distinct anisotropic shielding effects on adjacent protons.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • 3050–3100 cm⁻¹ : Aromatic C–H stretching
  • 1590–1620 cm⁻¹ : C=C ring vibrations
  • 1480 cm⁻¹ : Imidazole ring breathing mode
  • 680 cm⁻¹ : C–Br stretching

UV-Visible Spectroscopy

The extended π-conjugation system produces strong absorption in the 250–300 nm range (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with a bathochromic shift relative to simpler imidazole derivatives due to the naphtho-fused system.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 399.3 ([M+H]⁺), with characteristic isotopic patterns from bromine (¹⁰⁹Br/⁸¹Br ≈ 1:1). Fragmentation pathways involve loss of the bromine atom (Δm/z = 79.9) followed by sequential cleavage of phenyl groups.

Computational Chemistry Approaches

DFT calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO gap of 3.8 eV , indicating moderate electronic stability. The HOMO density localizes on the naphthoimidazole core and bromine atom, while the LUMO extends across the entire π-system. Molecular electrostatic potential maps show regions of high electron density near the imidazole nitrogen atoms, suggesting potential sites for electrophilic attack.

Time-dependent DFT (TD-DFT) simulations predict UV-Vis absorption maxima at 278 nm and 315 nm , aligning with experimental observations. These transitions arise from π→π* excitations within the conjugated system, with minor contributions from n→π* transitions involving the bromine lone pairs.

$$ \text{HOMO} = -5.2 \, \text{eV}, \quad \text{LUMO} = -1.4 \, \text{eV} $$

Theoretical studies further suggest that substitution at position 5 significantly modulates electronic properties compared to unsubstituted naphthoimidazoles, with bromine’s electron-withdrawing effect increasing the compound’s oxidative stability.

Properties

CAS No.

918948-25-1

Molecular Formula

C23H15BrN2

Molecular Weight

399.3 g/mol

IUPAC Name

5-bromo-1,2-diphenylbenzo[e]benzimidazole

InChI

InChI=1S/C23H15BrN2/c24-20-15-21-22(19-14-8-7-13-18(19)20)26(17-11-5-2-6-12-17)23(25-21)16-9-3-1-4-10-16/h1-15H

InChI Key

DYZSOZKCHWODRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C(=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{5-bromo-1H-imidazole} + \text{Benzaldehyde} \rightarrow \text{5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole}
$$

Palladium-Catalyzed Coupling Reactions

Another effective approach involves palladium-catalyzed coupling reactions to form biaryl structures that incorporate the naphthoimidazole core.

  • Reagents : 5-bromo-1H-imidazole and various aryl halides.

  • Conditions : The reactions are typically performed in solvents such as N,N-dimethylformamide or dimethyl sulfoxide at high temperatures (around 100–120 °C) in the presence of a palladium catalyst.

  • Yield : This method can also provide high yields of the product, often exceeding 80%.

Alternative Synthesis via Condensation Reactions

A more recent synthesis method involves a condensation reaction between specific intermediates to form the desired compound.

  • Reagents : 2-fluoro-5-bromobenzaldehyde and formylhydrazine.

  • Procedure :

    • The first step involves a condensation reaction to generate an intermediate.
    • The intermediate is then treated with sodium hydride in a polar aprotic solvent.
    • Finally, a reducing agent is used to obtain the final product.

Reaction Steps

  • Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine.
  • Heating with sodium hydride in dioxane.
  • Reduction to yield this compound.

  • Comparison of Preparation Methods

Method Yield (%) Reaction Time Conditions
Reaction with Benzaldehyde 72 16 hours Acidic conditions at 130 °C
Palladium-Catalyzed Coupling >80 Variable High temperature with Pd catalyst
Condensation Reaction Variable Multiple steps Polar aprotic solvent

Chemical Reactions Analysis

5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities including:

  • Antibacterial : Research indicates that related imidazole compounds can inhibit bacterial growth.
  • Anti-inflammatory : Potential applications in treating inflammatory diseases have been suggested.
  • Antitumor : Studies show promise in cancer treatment due to its ability to inhibit tumor cell proliferation.
  • Antioxidant : The compound demonstrates antioxidant properties that may protect against oxidative stress .

Diabetes Management

5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole has shown potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests possible applications in managing diabetes by modulating glucose absorption .

Alzheimer's Disease

Molecular docking studies have indicated that modifications to this compound could enhance its inhibitory effects on cholinesterase enzymes, which are implicated in Alzheimer's disease. This opens avenues for developing therapeutics aimed at cognitive decline .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various derivatives against different bacterial strains. The results indicated that compounds with similar imidazole frameworks exhibited enhanced antibacterial properties compared to simpler structures .

Antioxidant Activity Assessment

Using the DPPH assay method, researchers assessed the antioxidant potential of this compound. The findings revealed significant antioxidant activity that could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism by which 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-1,2-diphenyl-1H-naphtho[1,2-d]imidazole with structurally or functionally related imidazole derivatives, focusing on their structural differences, electronic properties, and applications.

Structural Isomers: 1H vs. 3H-Naphtho[1,2-d]imidazoles

Compound Structural Features Key Properties/Applications Key Findings
1H-Naphtho[1,2-d]imidazole Nitrogen at position 1 of the imidazole ring Deep-blue emission (OLEDs) Higher electroluminescence efficiency (vs. 3H isomers) due to improved electron injection .
3H-Naphtho[1,2-d]imidazole Nitrogen at position 3 OLED emitters, sensors Lower efficiency in single-layer OLEDs but better electron-injection capacity .

The bromine substituent further modifies its electron-withdrawing properties and steric profile compared to non-halogenated analogs .

Acenaphtho[1,2-d]imidazole Derivatives

Compound Structural Features Key Properties/Applications Key Findings
Acenaphtho[1,2-d]imidazole-carbazole Electron-deficient acenaphthene core + carbazole donor Picric acid (PA) sensors Detects PA at ppb levels via fluorescence quenching .
This compound Bromine substituent + phenyl groups Potential sensor/optoelectronics Bromine enhances electron deficiency, potentially improving sensing selectivity (unreported in current literature).

Acenaphthoimidazoles exhibit superior electron-deficient character compared to naphthoimidazoles, making them more effective in charge-transfer applications . However, brominated naphthoimidazoles may offer tunable luminescence properties for niche sensing or OLED roles.

Phenanthro[9,10-d]imidazole Derivatives

Compound Structural Features Key Properties/Applications Key Findings
Phenanthro[9,10-d]imidazole Extended π-conjugation Anticancer agents, OLEDs IC₅₀ values <1 μM against cancer cell lines .
This compound Smaller π-system + bromine Underexplored in bioactivity Structural rigidity may limit biological uptake compared to phenanthroimidazoles.

Phenanthroimidazoles demonstrate stronger antiproliferative activity due to their planar, extended aromatic systems, which enhance DNA intercalation . The brominated naphthoimidazole’s smaller π-system may reduce such interactions but could offer advantages in solubility or synthetic accessibility.

Substituted Benzoimidazoles

Compound Structural Features Key Properties/Applications Key Findings
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Benzimidazole core + bromine and methyl groups Pharmaceutical intermediate Bromine enhances halogen bonding in drug design .
This compound Larger naphthalene core + phenyl groups Optoelectronics, materials science Phenyl groups increase steric bulk, potentially improving thermal stability in OLEDs .

Benzoimidazoles are simpler analogs with proven utility in drug discovery. The naphthoimidazole derivative’s extended conjugation and substituents may favor optoelectronic over biological applications.

Key Physical and Electronic Properties

Property This compound 1H-Naphtho[1,2-d]imidazole Acenaphtho[1,2-d]imidazole
Molecular Weight ~407.3 g/mol (estimated) 168.19 g/mol ~300–350 g/mol (varies)
Emission Wavelength Not reported (expected deep-blue) 450–470 nm 500–550 nm
Electron Mobility Moderate (phenyl/bromine substituents) High (1H configuration) Very high (acenaphthene core)
Biological Activity (IC₅₀) Underexplored N/A <1 μM (anticancer)

Biological Activity

5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, antitumor, and antioxidant properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound possesses a molecular formula of C23H15BrN2 and a molecular weight of approximately 349.22 g/mol. Its unique structure includes a naphthoimidazole core with two phenyl substituents and a bromine atom, which may enhance its biological activity by influencing interactions with various biological targets.

Biological Activities

Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains with promising results. For instance, it showed comparable minimum inhibitory concentration (MIC) values to standard antibiotics like tetracycline .

Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been reported to have IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells . These findings suggest its potential as an antitumor agent.

Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. It can scavenge free radicals and reduce oxidative stress in cellular models, indicating its potential role in preventing oxidative damage associated with various diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as α-glucosidase and urease, which are relevant in diabetes management and metabolic disorders.
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities to various biological targets, suggesting modifications could enhance its inhibitory effects on these enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituents:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1-methyl-1H-benzimidazoleContains a single bromine and a methyl groupSimpler structure with less steric hindrance
4-Bromo-2-chloro-1-methyl-1H-benzimidazoleContains both bromine and chlorineDifferent reactivity due to chlorine
4-Bromo-5-fluoro-1H-benzimidazoleContains fluorine instead of hydrogenFluorine may enhance bioavailability
5-Bromo-2-aryl benzimidazolesSimilar core structure but varied aryl groupsGreater diversity in biological activity

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Diabetes Management : A study demonstrated that the compound effectively reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity.
  • Cancer Treatment : In vitro assays revealed significant cytotoxicity against various cancer cell lines. The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole to account for steric and electronic effects introduced by the bromo substituent?

Methodological Answer:

  • Steric Considerations : The bromo group at the 5-position introduces steric hindrance, which may slow down cyclization steps. Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and increase reaction temperatures (110–130°C) to overcome kinetic barriers .
  • Electronic Effects : Bromine’s electron-withdrawing nature can deactivate the imidazole ring. Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization post-cyclization to avoid competing side reactions .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.65–0.78 in ethyl acetate/hexane) and purify via column chromatography using silica gel (60–120 mesh) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • FTIR : Identify key bands: C=N stretching (1602–1618 cm⁻¹ for imidazole ring), C-Br (590–758 cm⁻¹), and aromatic C-H out-of-plane bending (703–756 cm⁻¹) .
  • ¹H NMR : Look for aromatic protons in δ 7.31–8.35 ppm (multiplicity and integration confirm phenyl/naphthyl substitution patterns). Coupling constants (e.g., J = 7.5 Hz for adjacent protons) help assign regiochemistry .
  • Mass Spectrometry : Validate molecular weight via m/z peaks (e.g., [M+H]⁺ at 273.03–291.12) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can molecular docking studies predict the EGFR inhibition potential of this compound derivatives?

Methodological Answer:

  • Ligand Preparation : Optimize the 3D structure using Gaussian09 (B3LYP/6-31G* basis set) and assign partial charges via the AM1-BCC method .
  • Receptor Selection : Use EGFR kinase domain (PDB: 1M17) with ATP-binding site residues (e.g., Met793, Lys745). Remove water molecules and add polar hydrogens in AutoDock Tools .
  • Docking Parameters : Run 100 Lamarckian GA simulations with a grid box (60×60×60 ų) centered on the active site. Analyze binding affinities (ΔG ≤ −8 kcal/mol) and hydrogen bonding interactions with Lys745 .

Q. What methodologies are used to analyze photophysical properties for optoelectronic applications (e.g., OLEDs)?

Methodological Answer:

  • UV-Vis/PL Spectroscopy : Measure λmax (absorption/emission) in dichloromethane. A bathochromic shift (>400 nm) indicates extended π-conjugation. Calculate Stokes shift to assess excited-state relaxation .
  • DFT Calculations : Use Gaussian16 (TD-DFT/B3LYP) to model HOMO-LUMO gaps. A narrow gap (<3.0 eV) suggests potential as a blue-emitting material .
  • Device Fabrication : Spin-coat the compound onto ITO/PEDOT:PSS substrates. Measure electroluminescence (EL) spectra and external quantum efficiency (EQE) using a calibrated integrating sphere .

Q. How can QSAR models predict the oxidative reactivity of this compound derivatives in environmental or catalytic systems?

Methodological Answer:

  • Descriptor Selection : Compute electronic parameters (e.g., EHOMO, ELUMO) via DFT and steric parameters (e.g., molar refractivity) using Dragon software .
  • Model Development : Train a Random Forest Regression (RFR) model with 70% of the dataset. Validate via 10-fold cross-validation (R² > 0.85). Key descriptors may include Hammett constants (σ⁺) for bromine’s electron-withdrawing effect .
  • Applicability Domain : Use leverage plots to ensure predictions fall within the model’s training space, avoiding extrapolation errors .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reaction yields when substituting bromine at different positions on the naphthoimidazole core?

Methodological Answer:

  • Electronic Analysis : Compare yields for bromine at electron-rich vs. electron-deficient positions. Lower yields at the 5-position may arise from steric clashes during cyclization; use bulky base (e.g., DBU) to mitigate .
  • Kinetic Profiling : Perform time-resolved NMR to identify intermediates. If a bromo-substituted intermediate stalls at <50% conversion, consider microwave-assisted synthesis to accelerate kinetics .
  • Statistical Validation : Apply ANOVA to assess significance of yield variations (p < 0.05). Replicate reactions ≥3 times under inert atmosphere (N₂/Ar) to minimize oxidative side reactions .

4. Crystallographic Refinement Q. 4.1 What strategies improve SHELXL refinement for this compound crystals with twinning or disorder? Methodological Answer:

  • Twinning : Use the TWIN/BASF commands in SHELXL. Refine twin fractions iteratively until R1 converges (<5%). Validate via Rmerge (<10% for high-resolution data) .
  • Disordered Bromine : Split the Br atom into two positions (PART 1/2) with occupancy ratios refined freely. Apply ISOR restraints to prevent unrealistic thermal motion .

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